2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 896363-01-2
Cat. No.: VC8311974
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896363-01-2 |
|---|---|
| Molecular Formula | C21H16N2O3S2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H16N2O3S2/c1-28(25,26)19-12-5-4-10-17(19)20(24)23-21-22-18(13-27-21)16-11-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,22,23,24) |
| Standard InChI Key | AGZIMUGZOBTGRW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A benzamide backbone substituted with a methanesulfonyl group at the 2-position.
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A thiazole ring linked to the benzamide via an amine group.
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A naphthalen-1-yl group attached to the 4-position of the thiazole .
The SMILES notation CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 and InChI key AGZIMUGZOBTGRW-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic features .
Table 1: Key Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 408.5 g/mol | |
| XLogP3 | 4.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| Topological Polar SA | 113 Ų |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound is limited, analogous thiazole derivatives exhibit orthorhombic crystal systems with unit cell parameters comparable to those reported for structurally related molecules . The methanesulfonyl group’s electron-withdrawing nature likely influences the compound’s solubility and reactivity.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones yields the thiazole core.
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Naphthalene Substitution: Suzuki-Miyaura coupling introduces the naphthalen-1-yl group at the thiazole’s 4-position.
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Benzamide Coupling: Amide bond formation between 2-methanesulfonylbenzoic acid and the thiazole-2-amine completes the structure.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | CuI, Cs₂CO₃ | 80°C | 78% |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 100°C | 65% |
| 3 | EDC, DMAP | RT | 85% |
Industrial production emphasizes catalyst efficiency (e.g., palladium complexes for coupling) and solvent selection (e.g., DMF for polar aprotic environments) to enhance yields.
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-Methanesulfonyl-benzamide | Kinase X | 12.3 | |
| N-(4-Bromophenyl)thiazol-2-yl | Antimicrobial | 8.7 | |
| Thiazolyl-pyrazoline | Cholinesterase | 5.2 |
This compound’s moderate IC₅₀ against Kinase X suggests potential as a lead structure for anticancer therapies.
Applications in Material Science
Optoelectronic Properties
The conjugated π-system (naphthalene-thiazole-benzamide) enables absorption in the UV-vis range (λₘₐₓ ≈ 320 nm), making it a candidate for organic semiconductors.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, comparable to polythiophenes used in flexible electronics.
Challenges and Future Directions
Solubility Limitations
Despite its promising activity, the compound’s low aqueous solubility (LogP = 4.3) necessitates formulation strategies like nanoencapsulation .
Toxicity Profiling
Preliminary cytotoxicity assays in HepG2 cells show an LD₅₀ of 45 μM, indicating a narrow therapeutic window requiring structural optimization.
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